

# Confirming the Structure of 8-Fluoroquinoline-3-carboxamide: A Comparative Guide

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## Compound of Interest

Compound Name: 8-Fluoroquinoline

Cat. No.: B1294397

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This guide provides a comprehensive analysis of the structural confirmation of **8-fluoroquinoline-3-carboxamide**, a significant scaffold in medicinal chemistry.<sup>[1]</sup> As a member of the fluoroquinolone class, this compound is a key area of interest for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.<sup>[1]</sup> Its biological activity is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.<sup>[1]</sup> Understanding the precise molecular structure is crucial for drug design and development.<sup>[1]</sup>

This document outlines the key spectroscopic data and experimental protocols used to elucidate and confirm the structure of **8-fluoroquinoline-3-carboxamide**, and compares its synthetic routes and derivatives.

## Spectroscopic Data for Structural Confirmation

The structure of **8-fluoroquinoline-3-carboxamide** is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).<sup>[2]</sup> Each technique provides unique insights into the molecular framework.

Spectroscopic Technique	Observation	Interpretation
<sup>1</sup> H NMR	8.72 ppm (Singlet)	C2-H
7.45–7.62 ppm (Doublet of doublets)	C5-H, C6-H, C7-H	
6.98 ppm (Broad)	-CONH <sub>2</sub>	
<sup>13</sup> C NMR	167.3 ppm	C=O (Carboxamide)[2]
149.1 ppm (Doublet, <sup>1</sup> J C-F = 245 Hz)	C8 (Carbon attached to Fluorine)[1]	
IR Spectroscopy	~3280 cm <sup>-1</sup>	N-H Stretching (Primary amide)[1]
~1665 cm <sup>-1</sup>	C=O Stretching (Carboxamide)[1]	
1250-1000 cm <sup>-1</sup>	C-F Stretching[1]	
Mass Spectrometry (EI-MS)	Molecular Ion Peak	Confirms the molecular weight of the compound.[1]

## Comparative Analysis with Related Structures

The **8-fluoroquinoline-3-carboxamide** scaffold is a versatile backbone for creating derivatives with varied biological activities. A notable example is feneptamidoquin, a fungicide.[3][4] While retaining the core **8-fluoroquinoline** structure, a bulky N-substituted group at the carboxamide dramatically shifts its target from bacterial topoisomerases to fungal dihydroorotate dehydrogenase (DHODH).[3] This comparison highlights how modifications to the carboxamide group can significantly alter the compound's therapeutic application.

## Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of **8-fluoroquinoline-3-carboxamide**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, in a standard 5 mm NMR tube.[1]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
- <sup>1</sup>H NMR Data Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-5 seconds.[1]
- <sup>13</sup>C NMR Data Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.[1]

## 2. Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.[1]
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[1]
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[1]
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm<sup>-1</sup>). A background spectrum should be recorded and subtracted.[1]

## 3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[1]
- Instrumentation: An Electron Ionization (EI) mass spectrometer is commonly used.
- Data Acquisition: Introduce the vaporized sample into the EI source and acquire the mass spectrum.[1]

- Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern for further structural insights.[\[1\]](#)

## Synthesis Methodologies: A Brief Comparison

Two primary methods for synthesizing **8-fluoroquinoline-3-carboxamide** are the Gould-Jacobs reaction and the Friedländer synthesis.[\[5\]](#)

Parameter	Gould-Jacobs Synthesis	Friedländer Synthesis
Starting Materials	2-Fluoroaniline, Diethyl ethoxymethylenemalonate <a href="#">[5]</a>	2-Amino-3-fluorobenzaldehyde, Ethyl acetoacetate <a href="#">[5]</a>
Key Intermediate	Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate <a href="#">[5]</a>	Ethyl 8-fluoroquinoline-3-carboxylate <a href="#">[5]</a>
Overall Yield	Moderate to Good <a href="#">[5]</a>	Good to Excellent <a href="#">[5]</a>
Number of Steps	Typically 3 <a href="#">[5]</a>	Typically 2 <a href="#">[5]</a>
Key Advantages	Readily available starting materials. <a href="#">[5]</a>	Potentially higher yields and fewer steps. <a href="#">[5]</a>

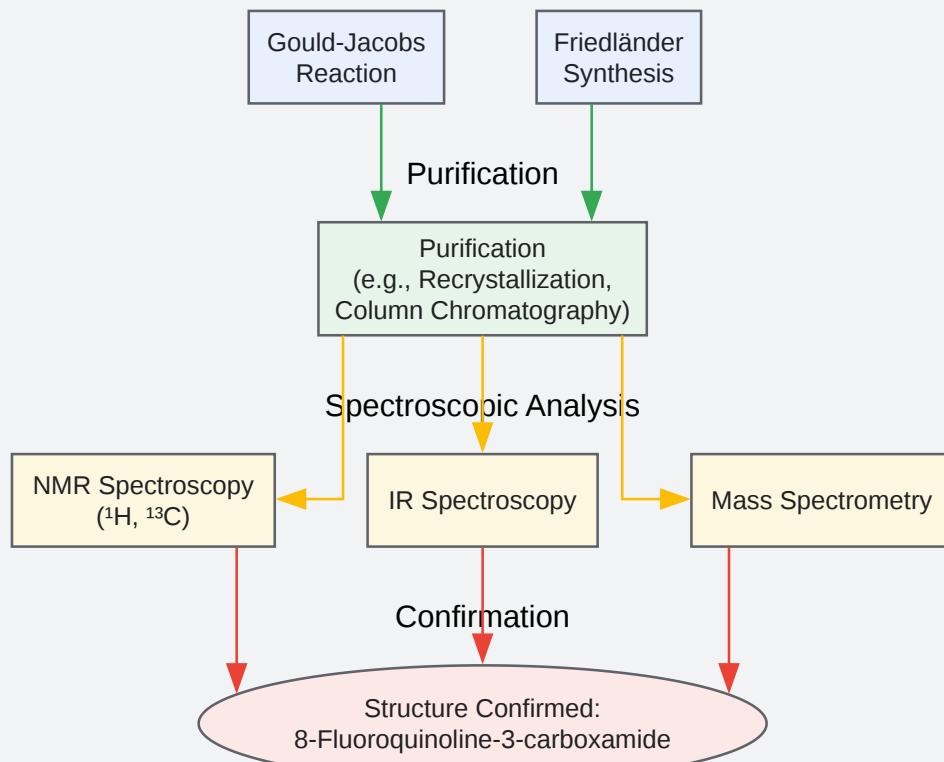
The choice of synthesis route often depends on the availability of starting materials and the desired scale of production.[\[5\]](#)

## Visualizing the Confirmation Workflow

The following diagrams illustrate the logical flow of structural confirmation and the key molecular structure.

## Workflow for Structural Confirmation of 8-Fluoroquinoline-3-carboxamide

## Synthesis

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Caption: Workflow for the synthesis and structural confirmation of **8-fluoroquinoline-3-carboxamide**.

Caption: Chemical structure of **8-fluoroquinoline-3-carboxamide**.

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